(S)-(-)-1-Ethyl-2-pyrrolidinecarboxamide is synthesized from commercially available starting materials such as 2-pyrrolidone and ethylamine. The compound is recognized for its applications in various scientific fields, including chemistry, biology, and medicine, where it serves as a chiral building block in the synthesis of complex organic molecules and as a ligand in enzyme studies and receptor binding assays .
The synthesis of (S)-(-)-1-Ethyl-2-pyrrolidinecarboxamide typically involves the following steps:
In an industrial setting, large-scale reactors may be employed to facilitate bulk production, utilizing automated systems for precise control over reaction parameters like temperature and pressure. Continuous flow processes can enhance efficiency and yield during synthesis .
The molecular formula of (S)-(-)-1-Ethyl-2-pyrrolidinecarboxamide is with a molecular weight of 142.20 g/mol. Its structure features:
The structural representation can be summarized as follows:
Property | Value |
---|---|
Molecular Formula | C7H14N2O |
Molecular Weight | 142.20 g/mol |
IUPAC Name | (S)-1-Ethyl-2-pyrrolidinecarboxamide |
InChI Key | LQOASEHNECNLNM-PLFILOGFSA-N |
(S)-(-)-1-Ethyl-2-pyrrolidinecarboxamide can participate in various chemical reactions:
Reaction Type | Reagents | Conditions |
---|---|---|
Oxidation | Potassium permanganate | Acidic medium |
Reduction | Lithium aluminum hydride | Anhydrous ether |
Substitution | Alkyl halides or acyl chlorides | Presence of base |
The mechanism of action for (S)-(-)-1-Ethyl-2-pyrrolidinecarboxamide involves its binding to specific enzymes or receptors, influencing their activity. This compound may modulate biochemical pathways that lead to changes in cellular processes such as signal transduction or metabolic regulation. Its chiral nature allows it to interact selectively with biological targets, potentially enhancing its therapeutic effects .
(S)-(-)-1-Ethyl-2-pyrrolidinecarboxamide exhibits several notable physical and chemical properties:
These properties are critical for its application in various scientific fields, particularly in drug formulation where solubility and stability are key factors .
(S)-(-)-1-Ethyl-2-pyrrolidinecarboxamide has diverse applications across several domains:
(S)-(-)-1-Ethyl-2-pyrrolidinecarboxamide (CAS 114812-34-9) is a chiral molecule with the molecular formula C₇H₁₄N₂O and a molecular weight of 142.20 g/mol. Its structure comprises a pyrrolidine ring—a five-membered saturated heterocycle containing four methylene groups and one secondary amine group. At the C2 position, a carboxamide group (-CONH₂) is attached, while the N1 position is substituted with an ethyl group (-CH₂CH₃). This configuration creates a stereogenic center at C2, rendering the molecule optically active. The carboxamide group exhibits partial double-bond character due to resonance, resulting in a planar arrangement that influences hydrogen-bonding capabilities. The ethyl substituent enhances lipophilicity compared to unsubstituted pyrrolidine carboxamides, impacting solvation properties [1] [3].
Table 1: Key Structural Features
Feature | Description |
---|---|
Core Heterocycle | Pyrrolidine ring (saturated 5-membered cycle) |
C2 Functional Group | Primary carboxamide (-CONH₂) |
N1 Substituent | Ethyl group (-CH₂CH₃) |
Stereogenic Center | C2 carbon |
Resonance | Amide resonance stabilizes C2 substituent |
Hydrogen Bonding Capacity | Donor: N-H groups; Acceptor: Carbonyl oxygen and pyrrolidine nitrogen |
The (S)-enantiomer exhibits a specific spatial arrangement where the carboxamide group occupies a prochiral position relative to the pyrrolidine ring. This configuration is critical for molecular recognition in biological systems. For example, in studies of enoyl acyl carrier protein reductase (InhA) inhibitors derived from pyrrolidine carboxamides, resolution of racemic mixtures demonstrated that only the (S)-enantiomer exhibited significant inhibitory activity against Mycobacterium tuberculosis. This enantioselectivity arises from the precise three-dimensional fit required within InhA’s binding pocket, where the (S)-configuration aligns key pharmacophoric elements with complementary enzyme residues. Additionally, the (S)-enantiomer’s levorotatory optical activity ([α]ᴅ < 0) distinguishes it spectroscopically from its dextrorotatory (R)-counterpart [4] [8].
Enantiomers of 1-ethyl-2-pyrrolidinecarboxamide share identical physicochemical properties (melting point, solubility, chromatographic retention) but differ in chiral environments. Key distinctions include:
Table 2: Enantiomer Comparison
Property | (S)-Enantiomer | (R)-Enantiomer | Racemic Mixture |
---|---|---|---|
Optical Rotation | Levorotatory ([α]ᴅ < 0) | Dextrorotatory ([α]ᴅ > 0) | None (0°) |
Biological Target Affinity | High (e.g., InhA) | Low/None | Moderate (averaged) |
Resolution Feasibility | Via chiral auxiliaries | Via chiral auxiliaries | Requires diastereomer formation |
Computational studies reveal that the (S)-enantiomer adopts distinct low-energy conformers stabilized by intramolecular interactions. Density Functional Theory (DFT) calculations show that the endo conformation—where the carboxamide group aligns equatorially relative to the pyrrolidine ring—is energetically favored over the exo conformation by ~2.3 kcal/mol due to reduced steric strain. Nuclear Overhauser Effect (NOE) spectroscopy corroborates this, indicating proximity between the ethyl group’s methyl protons and the C5 pyrrolidine protons in the (S)-configuration. Molecular dynamics simulations further predict that chiral inversion via pyramidal nitrogen inversion has a high energy barrier (>25 kcal/mol), ensuring configurational stability at room temperature. This rigidity is crucial for maintaining enantiopurity in synthetic applications and ligand-target interactions [7] [10].
The ethyl substituent’s gauche conformation minimizes van der Waals repulsions with the pyrrolidine ring, while the carboxamide’s N-H bonds participate in hydrogen-bonding networks with solvents or biological targets. These dynamics underlie the molecule’s efficacy in binding interactions, such as those observed in the crystal structures of InhA-inhibitor complexes where the (S)-enantiomer forms dual hydrogen bonds with catalytic residues [4] [10].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7